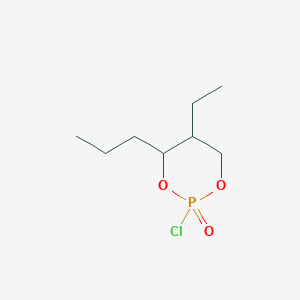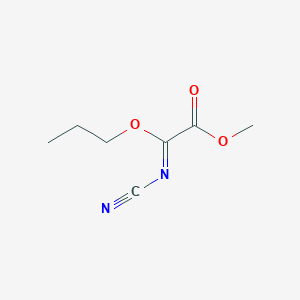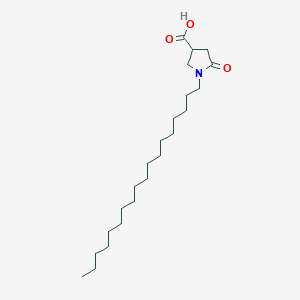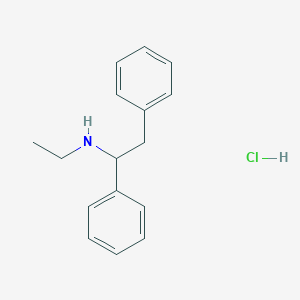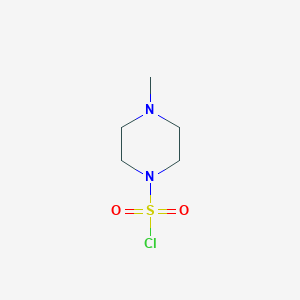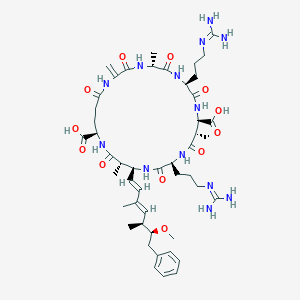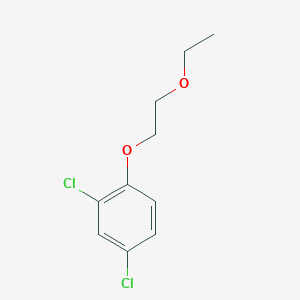
Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy- is a chemical compound that belongs to the group of herbicides known as phenoxy herbicides. It is commonly used in agricultural practices to control the growth of weeds and unwanted vegetation. The compound is known for its effectiveness in controlling broadleaf weeds and it is used in a variety of crops including wheat, corn, soybeans, and cotton.
Mécanisme D'action
The mechanism of action of Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy- involves the inhibition of plant growth by disrupting the synthesis of plant hormones known as auxins. The compound binds to the auxin receptor site on plant cells, which leads to the disruption of normal auxin signaling pathways. This disruption leads to the inhibition of cell division and growth in the target plants.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy- are primarily related to its inhibition of auxin synthesis. The compound has been shown to cause a reduction in the levels of indole-3-acetic acid (IAA), which is a key auxin in plants. This reduction in IAA levels leads to the inhibition of cell division and growth in the target plants. Additionally, Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy- has been shown to cause oxidative stress in plants, which can lead to damage to cellular components such as DNA and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy- in lab experiments is its effectiveness in controlling broadleaf weeds. The compound is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the main limitations of using Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy- in lab experiments is its potential to cause harm to non-target organisms such as insects and soil microbes. Additionally, the compound can be difficult to handle and dispose of safely due to its toxicity.
Orientations Futures
There are several future directions for research involving Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy-. One area of research is the development of new herbicides that are more effective and environmentally friendly. Another area of research is the investigation of the impact of herbicides on soil microbial communities and the development of strategies to mitigate any negative effects. Additionally, there is a need for more research on the mechanisms of herbicide resistance in weeds and the development of new strategies for weed control. Finally, there is a need for more research on the potential long-term effects of herbicide use on human health and the environment.
In conclusion, Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy- is a widely used herbicide that has been extensively studied for its effectiveness in controlling broadleaf weeds. The compound has a well-established mechanism of action involving the inhibition of auxin synthesis, and its biochemical and physiological effects have been well documented. While there are advantages to using Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy- in lab experiments, there are also limitations and potential risks associated with its use. Future research directions include the development of new herbicides, investigation of the impact of herbicides on soil microbial communities, and more research on the long-term effects of herbicide use.
Méthodes De Synthèse
The synthesis of Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy- involves the reaction of 2,4-dichlorophenoxyacetic acid with ethylene oxide. The reaction is carried out in the presence of an acid catalyst such as sulfuric acid. The resulting product is then purified through a series of distillation and recrystallization steps. The final product is a white crystalline solid that is soluble in organic solvents such as acetone and ethanol.
Applications De Recherche Scientifique
Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy- has been extensively studied for its herbicidal properties. It is used in a variety of research studies to investigate the effects of herbicides on plant growth and development. The compound is also used in studies to investigate the mechanisms of herbicide resistance in weeds. Additionally, Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy- is used in research studies to investigate the impact of herbicides on soil microbial communities.
Propriétés
Numéro CAS |
10140-84-8 |
|---|---|
Nom du produit |
Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy- |
Formule moléculaire |
C10H12Cl2O2 |
Poids moléculaire |
235.1 g/mol |
Nom IUPAC |
2,4-dichloro-1-(2-ethoxyethoxy)benzene |
InChI |
InChI=1S/C10H12Cl2O2/c1-2-13-5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6H2,1H3 |
Clé InChI |
XFTJLWMVEBPEKO-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=C(C=C(C=C1)Cl)Cl |
SMILES canonique |
CCOCCOC1=C(C=C(C=C1)Cl)Cl |
Autres numéros CAS |
10140-84-8 |
Synonymes |
1-(2,4-Dichlorophenoxy)-2-ethoxyethane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



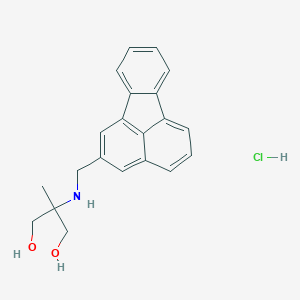
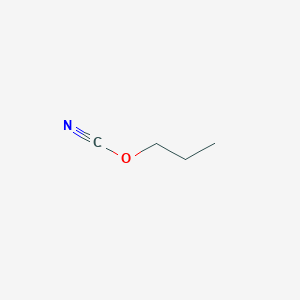
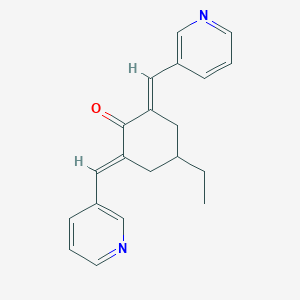
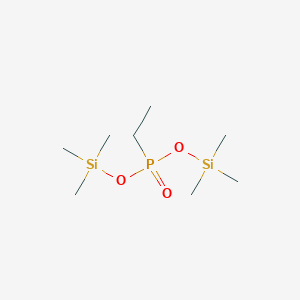
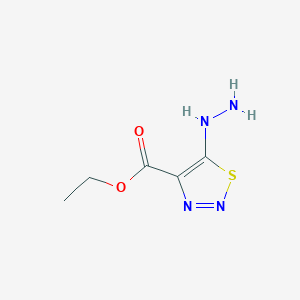
![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol](/img/structure/B161142.png)
